N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide, also known as BDP-9066, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various preclinical studies, and its potential applications in the treatment of various diseases are being explored.
科学的研究の応用
Skeletal Muscle Sodium Channel Blockers
Compounds with structural similarities to "N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide" have been designed as voltage-gated skeletal muscle sodium channel blockers. These compounds exhibit a marked increase in potency and use-dependent block compared to tocainide, suggesting their potential application as antimyotonic agents in medical research (Catalano et al., 2008).
Anti-Inflammatory and Analgesic Agents
Research involving related compounds has explored their use as anti-inflammatory and analgesic agents. Novel heterocyclic compounds derived from visnaginone and khellinone showed significant cyclooxygenase-1/2 (COX-1/2) inhibitory activity, analgesic activity, and anti-inflammatory activity, indicating their potential as leads for developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Nonaqueous Capillary Electrophoresis
A study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances highlights the compound's relevance in analytical chemistry for the quality control of pharmaceuticals. This method's simplicity, effectiveness, and low cost make it promising for the quality control of compounds like "this compound" (Ye et al., 2012).
Antipsychotic Agents
Heterocyclic analogues, including compounds related to "this compound," have been evaluated as potential antipsychotic agents. These studies assess their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, along with in vivo activities, providing insights into the development of novel antipsychotic medications (Norman et al., 1996).
Virtual Screening and Pharmacokinetic Characterization
Virtual screening targeting specific receptors led to the discovery of compounds with significant activities in breast MDA-MB-231 invasion, migration, and adhesion assays. These studies not only offer potential therapeutic applications but also shed light on pharmacokinetic properties, indicating the compound's utility in cancer research (Wang et al., 2011).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including free radical reactions .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
特性
IUPAC Name |
N-benzyl-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-11-15(2)22-18(21-14)25-17-9-6-10-23(13-17)19(24)20-12-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFUGMLGOQRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。